2-(2-Methylpyridin-4-yl)ethanamine
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Overview
Description
“2-(2-Methylpyridin-4-yl)ethanamine” is a chemical compound with the molecular formula C8H12N2 . It is also known by its CAS Number: 625438-03-1 .
Molecular Structure Analysis
The molecular structure of “2-(2-Methylpyridin-4-yl)ethanamine” consists of a pyridine ring attached to an ethanamine group . The pyridine ring is substituted at the 2-position with a methyl group .
Physical And Chemical Properties Analysis
“2-(2-Methylpyridin-4-yl)ethanamine” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 136.2 . The compound should be stored at temperatures between 2-8°C .
Scientific Research Applications
Results
The synthesized Schiff bases exhibit promising activities as pancreatic lipase inhibitors, which could be beneficial in treating obesity. They also show good antioxidant and antibacterial properties .
Application in Catalysis
Methods of Application
Results: The hydrolysis process facilitated by 2-(2-Methylpyridin-4-yl)ethanamine results in good to moderate yields of the desired products, which are important intermediates in pharmaceutical synthesis .
Application in Drug Design
Methods of Application
Results: The derivatives show a range of activities, and their potential as therapeutic agents is currently under investigation .
Application in Biochemistry
Results
Application in Material Science
Results
Application in Environmental Science
Results
Application in Molecular Docking
Methods of Application
Results: The docking studies often reveal high binding affinities, suggesting that the compound and its derivatives could be effective in modulating enzyme activity .
Application in Non-Linear Optics
Methods of Application
Results: The materials show promising non-linear optical properties, which could be useful for applications in optical signal processing and other advanced optical technologies .
Application in Antimicrobial Studies
Methods of Application
Results: The compounds demonstrate good antimicrobial activity, indicating their potential as novel antibacterial agents .
Application in Antioxidant Research
Methods of Application
Results: The Schiff bases exhibit good antioxidant activity, with IC50 values comparable to standard antioxidants like Trolox .
Application in Enzyme Inhibition
Methods of Application
Results: The synthesized compounds show promising activity as pancreatic lipase inhibitors, which could lead to the development of new weight management drugs .
Application in Coordination Chemistry
Methods of Application
Results: The coordination compounds exhibit unique properties that can be tailored for specific applications, such as catalysts in organic reactions or as functional materials in electronics .
Application in Agrochemical Synthesis
Methods of Application
Results: The resulting agrochemicals show efficacy in controlling pests and weeds, contributing to increased agricultural productivity .
Application in Material Chemistry
Methods of Application
Results: The modified polymers demonstrate improved characteristics, such as increased strength and resistance to heat, making them suitable for a variety of uses .
Application in Analytical Chemistry
Methods of Application
Results: The use of this compound in analytical methods leads to increased sensitivity and specificity in the measurement of various chemicals .
Application in Nanotechnology
Methods of Application
Results: The synthesized nanoparticles exhibit unique properties, such as high reactivity and surface area, which are exploited in various technological advancements .
Application in Green Chemistry
Methods of Application
Results: The green chemistry applications lead to cleaner production methods and reduced environmental impact .
Application in Photodynamic Therapy
Methods of Application
Results: The studies indicate that these derivatives can be effective in targeting and destroying cancer cells when exposed to light, offering a potential treatment option .
Safety And Hazards
properties
IUPAC Name |
2-(2-methylpyridin-4-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2,4,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTRLSPJQVRVLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyridin-4-yl)ethanamine |
Synthesis routes and methods
Procedure details
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